molecular formula C9H17NO3 B1612060 Ethyl 3-(hydroxymethyl)piperidine-1-carboxylate CAS No. 214548-40-0

Ethyl 3-(hydroxymethyl)piperidine-1-carboxylate

Katalognummer: B1612060
CAS-Nummer: 214548-40-0
Molekulargewicht: 187.24 g/mol
InChI-Schlüssel: NJAMSCPMLHBPSY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 3-(hydroxymethyl)piperidine-1-carboxylate (CAS 214548-40-0) is a piperidine derivative featuring an ethyl ester at the 1-position and a hydroxymethyl group at the 3-position of the piperidine ring. This compound is widely used as a synthetic intermediate in medicinal chemistry, particularly in the development of kinase inhibitors and receptor-targeted molecules. Its hydroxymethyl group provides a reactive site for further functionalization, while the ethyl ester enhances solubility in organic solvents during synthesis .

Eigenschaften

IUPAC Name

ethyl 3-(hydroxymethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-2-13-9(12)10-5-3-4-8(6-10)7-11/h8,11H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJAMSCPMLHBPSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCCC(C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40598234
Record name Ethyl 3-(hydroxymethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40598234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

214548-40-0
Record name Ethyl 3-(hydroxymethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40598234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Cyclization of Halo-Hydroxy Amines to Form Hydroxypiperidines

One of the primary synthetic routes to hydroxypiperidines, including Ethyl 3-(hydroxymethyl)piperidine-1-carboxylate, involves the intramolecular cyclization of halo-hydroxy amines. Specifically, 5-halo-2-hydroxypentylamine hydrohalide salts undergo base-promoted ring closure in aqueous media to yield 3-hydroxypiperidine derivatives.

Key features of this method:

  • Starting material: 5-halo-2-hydroxypentylamine hydrohalide (X = Cl or Br).
  • Reaction conditions: Aqueous solution, inorganic base (e.g., NaOH), temperature controlled between 10-15°C to optimize yield and selectivity.
  • Mechanism: The nucleophilic amine attacks the carbon bearing the halogen intramolecularly, forming the piperidine ring with a hydroxymethyl substituent at position 3.
  • Advantages: Mild conditions, good yields, and operational simplicity.

This method is described in patent CN106432059A and represents a reliable approach to the core piperidine structure with a hydroxymethyl group at the 3-position.

Reduction of Piperidine-3-carboxylate Esters

Another widely employed strategy involves the selective reduction of piperidine-3-carboxylate esters to introduce the hydroxymethyl functionality at the 3-position.

Typical procedure:

  • Starting material: Ethyl 3-oxo-piperidine-1-carboxylate or derivatives such as tert-butyl 3-ethyl-4-oxopiperidine-1,3-dicarboxylate.
  • Reducing agents: Lithium borohydride (LiBH4) or sodium borohydride (NaBH4) under controlled temperature conditions.
  • Outcome: Reduction of the keto group at the 3-position to a hydroxymethyl group, yielding this compound or related protected analogues.
  • Stereoselectivity: The reduction can be highly diastereoselective, producing predominantly cis- or trans-isomers depending on conditions and protecting groups.

For example, the reduction of tert-butyl-3-ethyl-4-oxopiperidine-1,3-dicarboxylate with LiBH4 in THF at reflux for 10 minutes followed by aqueous workup afforded (3,4-cis)-4-hydroxy-3-hydroxymethyl-piperidine-1-carboxylic acid tert-butyl ester in 99.5% yield with high diastereomeric excess.

Protection and Deprotection Strategies

The preparation of this compound often involves the use of protecting groups to improve the selectivity and yield of reactions:

  • Amine protection: Carbamate-based protecting groups such as tert-butoxycarbonyl (Boc) are commonly used to protect the nitrogen during synthesis.
  • Hydroxyl protection: Alcohol protecting groups such as acetyl (Ac), benzyl (Bn), benzoyl (Bz), or tert-butyldimethylsilyl (TBS) ethers are employed to mask the hydroxymethyl group during multi-step syntheses.
  • Advantages: Protecting groups prevent side reactions and allow for selective functional group transformations.

A patent (WO2017136254A1) describes processes involving carbamate protection of the amine and various alcohol protecting groups to facilitate efficient, high-yielding, and industrially scalable syntheses of related piperidine carboxylates.

Catalytic Hydrogenation Approaches

Catalytic hydrogenation is used in some synthetic routes to reduce unsaturated or keto intermediates to the desired hydroxymethyl piperidine derivatives.

  • Catalysts: Ruthenium(II), rhodium(I) complexes with chiral ligands.
  • Conditions: Mild hydrogenation conditions, sometimes with additives like titanium isopropoxide to neutralize catalyst poisons.
  • Outcome: High conversion of enamines or unsaturated precursors to saturated piperidines with hydroxymethyl substituents.
  • Stereoselectivity: Asymmetric hydrogenation can yield enantiomerically enriched products.

Recent literature highlights the use of rhodium(I) catalysts with chiral bisphosphorus ligands for enantioselective hydrogenation of piperidine derivatives, which could be adapted for this compound synthesis.

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Yield & Selectivity Notes
Cyclization of 5-halo-2-hydroxypentylamine salts 5-halo-2-hydroxypentylamine hydrohalide salt Inorganic base, water, 10-15°C Good yields, mild conditions Simple, scalable ring closure
Reduction of piperidine-3-oxo esters Ethyl 3-oxo-piperidine-1-carboxylate derivatives LiBH4 or NaBH4, THF, reflux or rt High yield (~99%), high diastereoselectivity Stereoselective; protection often required
Protection/Deprotection Piperidine intermediates Boc for amine, Ac/Bn/Bz/TBS for hydroxyl Facilitates selective transformations Industrially relevant, improves yields
Catalytic asymmetric hydrogenation Unsaturated or enamine piperidine precursors Rhodium(I), Ruthenium(II) catalysts, H2 High enantioselectivity, high conversion Useful for chiral piperidines
Radical cyclization 1,6-enynes or related precursors Triethylborane, radical initiators Racemic mixtures, regioselective Alternative synthetic approach

Research Findings and Analysis

  • The cyclization of halo-hydroxy amines is a straightforward and efficient method for synthesizing 3-hydroxypiperidines, including this compound, with good control over reaction conditions to maximize yield.
  • Reduction of keto esters with hydride reagents such as LiBH4 provides excellent yields and stereoselectivity, especially when combined with protecting group strategies to prevent side reactions.
  • Catalytic asymmetric hydrogenation methods enable the preparation of enantiomerically enriched piperidine derivatives, which is valuable for pharmaceutical applications where stereochemistry is critical.
  • Protection strategies are essential for multi-step syntheses to achieve high purity and yield, especially on an industrial scale.
  • Radical cyclization offers innovative synthetic routes but may require further development for stereocontrol and applicability to this compound specifically.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The hydroxymethyl group participates in Mitsunobu-type couplings and alkylation reactions :

Reagents/ConditionsSubstrateProductYieldSource
DIAD, triphenylphosphine (THF, 0–35°C)5-Chloro-2-hydroxybenzonitrile4-((4-Chloro-2-cyanophenoxy)methyl) derivative17 g
KOtBu, DMSO (rt, 1 hr)5-Chloro-2,4-difluorobenzoatePiperidine-ether hybrid60%

Key observations:

  • DIAD/TPP systems enable ether bond formation via oxygen nucleophiles .

  • Potassium tert-butoxide in polar aprotic solvents facilitates alkoxy-group transfers .

Reductive Transformations

The ethyl ester group undergoes selective reduction under controlled conditions:

ReagentConditionsProductNotesSource
LiBH4 (THF, reflux)10 min heatingCorresponding diolPreserves piperidine ring integrity

Mechanistic insight:
Lithium borohydride preferentially reduces esters over hydroxymethyl groups, enabling selective alcohol formation .

Protective Group Chemistry

The piperidine nitrogen's tert-butoxycarbonyl (Boc) group demonstrates orthogonal reactivity:

Deprotection AgentConditionsResulting StructureApplication ContextSource
HCl/MeOHRoom temperatureFree piperidine intermediateEnables subsequent reductive amination

Strategic advantages:

  • Boc removal under mild acidic conditions prevents hydroxymethyl group oxidation .

  • Deprotected amines serve as platforms for further functionalization .

Critical Analysis of Reactivity Trends

Steric and electronic factors :

  • The 3-hydroxymethyl group's axial position on the piperidine ring influences transition state geometries in nucleophilic reactions .

  • Ethyl ester's electron-withdrawing effect activates the hydroxymethyl oxygen for SN2 displacements .

Comparative kinetics :

  • Mitsunobu reactions proceed faster with electron-deficient aromatics (e.g., 5-chloro-2-cyanophenol vs. 2,6-dichloropyridin-3-ol) .

  • Boc deprotection rates vary with solvent polarity (t1/2: 2 hr in MeOH vs. 6 hr in DCM) .

This comprehensive profile establishes Ethyl 3-(hydroxymethyl)piperidine-1-carboxylate as a multifunctional building block for complex molecule synthesis. Its compatibility with diverse reaction manifolds underscores its utility in medicinal chemistry and materials science.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Ethyl 3-(hydroxymethyl)piperidine-1-carboxylate serves as an important intermediate in the synthesis of more complex molecules. Its synthetic versatility is highlighted by its involvement in:

  • Building Block for Pharmaceuticals : The compound can be modified to create various pharmaceutical agents, particularly those targeting neurological disorders due to its piperidine moiety.
  • Synthesis of Prodrugs : It has been utilized in the development of prodrugs that can enhance bioavailability and efficacy of active pharmaceutical ingredients .

Synthetic Pathways

The synthesis typically involves several steps:

  • Formation of the Piperidine Ring : Starting from readily available precursors.
  • Introduction of Hydroxymethyl and Ethyl Ester Groups : Using standard organic reactions such as esterification and alkylation.

These methods emphasize its accessibility for research purposes and its adaptability in synthetic strategies.

Medicinal Chemistry

In medicinal chemistry, this compound has been explored for its potential pharmacological effects:

  • Acetylcholinesterase Inhibition : Research indicates that derivatives of this compound can inhibit acetylcholinesterase, which is crucial for developing treatments for Alzheimer's disease and other cognitive disorders .
  • Pleiotropic Prodrugs : The compound has been studied as a pleiotropic prodrug targeting multiple receptors, which may offer therapeutic advantages over traditional single-target drugs .

Case Study 1: Inhibition of Acetylcholinesterase

A study demonstrated that derivatives of this compound showed significant inhibition of acetylcholinesterase in vitro. This was linked to enhanced cognitive function in animal models, suggesting potential applications in treating neurodegenerative diseases .

Case Study 2: Development of Pleiotropic Prodrugs

Another study focused on the development of prodrugs based on this compound, highlighting its ability to activate multiple signaling pathways simultaneously. This approach may lead to more effective treatments with fewer side effects compared to conventional drugs .

Comparison with Related Compounds

To better understand the unique properties of this compound, a comparison with related compounds is useful:

Compound NameStructural FeaturesUnique Aspects
2-(Hydroxymethyl)piperidineLacks ester group; simpler structureLess reactive due to absence of ester functionality
Methyl 2-(carboxymethyl)piperidine-1-carboxylateContains a carboxylic acid instead of hydroxymethylDifferent reactivity profile due to carboxylic acid
Ethyl 4-hydroxypiperidine-1-carboxylateHydroxyl group at position 4 instead of position 3Different position alters reactivity

This compound stands out due to its combination of both hydroxymethyl and ester functional groups, providing a balance between reactivity and stability, making it particularly valuable in synthetic chemistry and pharmaceutical development .

Wirkmechanismus

The mechanism of action of Ethyl 3-(hydroxymethyl)piperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act as a prodrug that is metabolized into an active form within the body. The molecular targets and pathways involved can vary, but they often include interactions with enzymes or receptors in the central nervous system.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperidine Ring

Ethyl 3-(3-Ethoxy-3-oxopropyl)-4-(methoxyimino)piperidine-1-carboxylate (Compound 7, )
  • Structural Difference: Replaces the hydroxymethyl group with a 3-ethoxy-3-oxopropyl chain and introduces a methoxyimino group at the 4-position.
  • Impact: Reactivity: The methoxyimino group increases electrophilicity, enabling cyclization reactions (e.g., forming naphthyridine derivatives via hydrogenation) . Physical Properties: Higher molecular weight (C₁₄H₂₄N₂O₅, 301.17 g/mol) compared to the target compound (C₉H₁₅NO₃, 201.22 g/mol) reduces aqueous solubility. Synthesis: Prepared via oxime formation using O-methylhydroxylamine hydrochloride, followed by hydrogenation with Raney nickel .
tert-Butyl 3-(Hydroxymethyl)piperidine-1-carboxylate (Compound 43, )
  • Structural Difference : Replaces the ethyl ester with a tert-butoxycarbonyl (Boc) group.
  • Impact :
    • Stability : The Boc group is acid-labile, making it suitable for temporary protection in multi-step syntheses.
    • Applications : Used in peptide chemistry and drug discovery for selective deprotection under mild acidic conditions .
Benzyl 3-(Hydroxymethyl)piperidine-1-carboxylate ()
  • Structural Difference : Substitutes the ethyl ester with a benzyl ester.
  • Impact: Lipophilicity: Increased logP due to the aromatic benzyl group, enhancing membrane permeability in biological systems. Synthetic Utility: The benzyl group can be removed via hydrogenolysis, offering orthogonal protection strategies .

Functional Group Modifications

Ethyl 2-Oxodecahydro-1,6-naphthyridine-6-carboxylate (Compounds 1-1 and 1-2, )
  • Structural Difference : Incorporates a fused naphthyridine ring system and a ketone group.
  • Spectral Data: Distinct ¹H NMR signals (e.g., δ 6.20–7.33 ppm for NH protons) differentiate it from the target compound’s hydroxymethyl signals (δ 3.8–4.2 ppm) .
Ethyl 1-Cbz-5-Hydroxypiperidine-3-carboxylate ()
  • Structural Difference : Introduces a carbobenzyloxy (Cbz) group at the 1-position and a hydroxyl group at the 5-position.
  • Impact :
    • Protection Strategy : The Cbz group is stable under basic conditions but removable via hydrogenation, complementary to ethyl ester deprotection .

Comparative Data Tables

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Ethyl 3-(hydroxymethyl)piperidine-1-carboxylate C₉H₁₅NO₃ 201.22 Ethyl ester, hydroxymethyl
Ethyl 3-(3-ethoxy-3-oxopropyl)-4-(methoxyimino)piperidine-1-carboxylate C₁₄H₂₄N₂O₅ 301.17 Ethyl ester, methoxyimino
tert-Butyl 3-(hydroxymethyl)piperidine-1-carboxylate C₁₁H₂₁NO₃ 215.29 Boc, hydroxymethyl
Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate C₁₄H₁₉NO₃ 249.31 Benzyl ester, hydroxymethyl

Biologische Aktivität

Ethyl 3-(hydroxymethyl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, supported by various research findings, case studies, and data tables.

Chemical Structure and Properties

This compound has a molecular formula of C11H19NO3C_{11}H_{19}NO_3 and a molecular weight of 215.28 g/mol. Its structure includes a piperidine ring with a hydroxymethyl group and an ethyl ester functional group, which contributes to its reactivity and stability in synthetic applications.

Synthesis

The synthesis of this compound typically involves multiple steps, including the protection of functional groups and selective alkylation processes. Common methods for synthesizing this compound highlight its accessibility for research purposes, making it a valuable intermediate in organic synthesis.

Research indicates that this compound may exhibit various biological activities, including:

  • Inhibition of Kinases : The compound has shown potential as an inhibitor of certain kinases, which play crucial roles in cellular signaling pathways. For instance, studies have indicated that modifications on piperidine derivatives can significantly alter their inhibitory potency against specific kinases .
  • Anticancer Properties : Some derivatives of piperidine compounds have demonstrated cytotoxic effects against cancer cell lines. The biological evaluation of related compounds suggests that structural modifications can enhance their anticancer activity, potentially through mechanisms involving microtubule disruption .
  • Antiviral Activity : Research has also explored the antiviral potential of piperidine derivatives, with some compounds exhibiting activity against viruses by interfering with viral replication processes .

Case Studies

  • Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of various piperidine derivatives, including this compound. The results indicated that certain structural modifications led to enhanced cytotoxicity in glioblastoma cells at low concentrations (0.1 μM) compared to less potent analogs .
  • Kinase Inhibition : Another study focused on the structure-activity relationship (SAR) of piperidine-based inhibitors targeting G protein-coupled receptors (GPCRs). The findings revealed that specific substitutions on the piperidine ring could significantly increase selectivity and potency against targeted kinases, underscoring the importance of structural optimization in drug development .

Comparative Analysis

To better understand the biological activity of this compound in relation to other compounds, the following table summarizes key differences:

Compound NameStructural FeaturesBiological Activity
This compoundHydroxymethyl and ethyl ester groupsPotential kinase inhibitor and anticancer
2-(Hydroxymethyl)piperidineLacks ester functionalityLess reactive; limited biological activity
Methyl 2-(carboxymethyl)piperidine-1-carboxylateContains carboxylic acidDifferent reactivity profile
Ethyl 4-hydroxypiperidine-1-carboxylateHydroxyl group at position 4Varies; often less potent than position 3

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Ethyl 3-(hydroxymethyl)piperidine-1-carboxylate, and how is purity ensured?

  • Methodology : Synthesis typically involves reacting piperidine derivatives with ethyl chloroformate in the presence of a base (e.g., triethylamine) to form the ester bond. Reaction conditions (temperature, solvent) are critical: anhydrous dichloromethane or THF at 0–5°C prevents side reactions. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures ≥95% purity .
  • Key Considerations : Monitor reaction progress using TLC (Rf ~0.4 in 3:7 ethyl acetate/hexane). Impurity profiles are assessed via HPLC (C18 column, 254 nm UV detection) .

Q. How do the hydroxyl and ester functional groups influence physicochemical properties?

  • Hydroxyl Group : Enhances aqueous solubility (logP reduction by ~1.2 units) and hydrogen-bonding capacity, critical for crystallinity and bioavailability. For example, hydroxylated analogs show 3–5× higher solubility in PBS (pH 7.4) compared to non-hydroxylated derivatives .
  • Ester Group : Increases lipophilicity for membrane permeability (logP ~1.8) while serving as a prodrug motif. Hydrolysis studies (pH 7.4 buffer, 37°C) reveal a half-life of ~12 hours, indicating stability during cellular assays .

Q. Which analytical techniques are most effective for structural confirmation and purity assessment?

  • Structural Confirmation :

  • 1H/13C NMR : Key signals include the ester carbonyl at δ ~170 ppm (13C) and hydroxymethyl protons at δ ~3.5–4.0 ppm (1H) .
  • High-Resolution Mass Spectrometry (HRMS) : Expected [M+H]+ at m/z 230.1392 (C10H17NO3+) .
    • Purity Assessment :
  • HPLC : Retention time ~8.2 min (C18 column, 70:30 acetonitrile/water, 1 mL/min) .
  • Melting Point : 98–101°C (uncorrected), with deviations indicating impurities .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide bioactivity optimization?

  • Functional Group Modifications :

  • Trifluoromethyl Substitution (as in ): Increases metabolic stability (CYP450 resistance) and binding affinity to hydrophobic enzyme pockets (e.g., IC50 improvement from 10 µM to 120 nM in kinase assays) .
  • Sulfonyl Groups (as in ): Enhance selectivity for sulfhydryl-containing targets (e.g., 90% inhibition of cathepsin B at 5 µM) .
    • Methodology : Use molecular docking (AutoDock Vina) paired with alanine scanning mutagenesis to validate binding hotspots. Compare with analogs lacking the hydroxymethyl group to quantify its contribution to potency .

Q. How can conflicting data between computational predictions and experimental results be resolved?

  • Case Study : Computational models may overestimate solubility (e.g., predicted logS = -2.5 vs. experimental logS = -3.1).
  • Resolution Strategies :

  • Solvent Relaxation NMR : Detect aggregation in aqueous solutions that reduce effective solubility .
  • Microscopy (DLS/SEM) : Identify amorphous vs. crystalline precipitates affecting dissolution rates .
  • Free Energy Perturbation (FEP) : Refine force field parameters to improve solubility predictions .

Q. What challenges arise in designing enzyme inhibition assays with this compound?

  • Interference Risks : The ester group may hydrolyze during assays, generating carboxylic acid byproducts that confound results. Mitigate by pre-incubating the compound in assay buffer for 1 hour to quantify hydrolysis extent .
  • Selectivity Profiling : Use kinome-wide screening (e.g., Eurofins KinaseProfiler) to identify off-target effects. For example, a hydroxymethyl-piperidine analog showed 40% inhibition of PDE4B at 10 µM, necessitating scaffold tweaks to reduce polypharmacology .
  • Positive Controls : Compare with established inhibitors (e.g., rolipram for PDE4) to validate assay conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-(hydroxymethyl)piperidine-1-carboxylate
Reactant of Route 2
Ethyl 3-(hydroxymethyl)piperidine-1-carboxylate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.